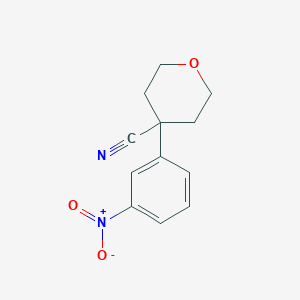
4-(3-Nitrophenyl)oxane-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Nitrophenyl)oxane-4-carbonitrile is an organic compound that features a nitrile group attached to an oxane ring, with a nitrophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)oxane-4-carbonitrile typically involves the reaction of 3-nitrobenzaldehyde with a suitable oxane precursor under controlled conditions. One common method involves the use of a base-catalyzed cyclization reaction, where the aldehyde group of 3-nitrobenzaldehyde reacts with a nitrile-containing oxane precursor to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The reaction conditions are optimized for yield and purity, often involving the use of high-purity reagents and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
4-(3-Nitrophenyl)oxane-4-carbonitrile can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the nitrophenyl group.
Major Products
Reduction: The major product of reduction is 4-(3-aminophenyl)oxane-4-carbonitrile.
Substitution: Depending on the nucleophile used, various substituted oxane derivatives can be formed.
Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives, depending on the extent of oxidation.
科学的研究の応用
4-(3-Nitrophenyl)oxane-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
作用機序
The mechanism of action of 4-(3-Nitrophenyl)oxane-4-carbonitrile and its derivatives involves interactions with various molecular targets. The nitrophenyl group can interact with biological macromolecules, potentially inhibiting or modifying their function. The nitrile group can also participate in interactions with enzymes and receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
4-(4-Nitrophenyl)oxane-4-carbonitrile: Similar structure but with the nitro group in the para position.
4-(3-Nitrophenyl)oxane-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
4-(3-Nitrophenyl)oxane-4-methanol: Similar structure but with a hydroxymethyl group instead of a nitrile group.
Uniqueness
4-(3-Nitrophenyl)oxane-4-carbonitrile is unique due to the specific positioning of the nitro and nitrile groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
特性
IUPAC Name |
4-(3-nitrophenyl)oxane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-9-12(4-6-17-7-5-12)10-2-1-3-11(8-10)14(15)16/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRLEMBJRPPMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














